molecular formula C17H18O3 B12996348 3-Ethoxy-2-((3-methylbenzyl)oxy)benzaldehyde

3-Ethoxy-2-((3-methylbenzyl)oxy)benzaldehyde

Cat. No.: B12996348
M. Wt: 270.32 g/mol
InChI Key: XGRYHIAXGBTQQB-UHFFFAOYSA-N
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Description

3-Ethoxy-2-((3-methylbenzyl)oxy)benzaldehyde is an organic compound with the molecular formula C17H18O3 and a molecular weight of 270.33 g/mol . This compound is characterized by the presence of an ethoxy group and a benzyl ether group attached to a benzaldehyde core. It is used primarily in research and development settings.

Preparation Methods

The synthesis of 3-Ethoxy-2-((3-methylbenzyl)oxy)benzaldehyde typically involves the reaction of 3-ethoxybenzaldehyde with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Ethoxy-2-((3-methylbenzyl)oxy)benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

3-Ethoxy-2-((3-methylbenzyl)oxy)benzaldehyde is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-((3-methylbenzyl)oxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The ethoxy and benzyl ether groups may influence the compound’s solubility and binding affinity to various biological targets .

Comparison with Similar Compounds

3-Ethoxy-2-((3-methylbenzyl)oxy)benzaldehyde can be compared with similar compounds such as:

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

3-ethoxy-2-[(3-methylphenyl)methoxy]benzaldehyde

InChI

InChI=1S/C17H18O3/c1-3-19-16-9-5-8-15(11-18)17(16)20-12-14-7-4-6-13(2)10-14/h4-11H,3,12H2,1-2H3

InChI Key

XGRYHIAXGBTQQB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OCC2=CC=CC(=C2)C)C=O

Origin of Product

United States

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